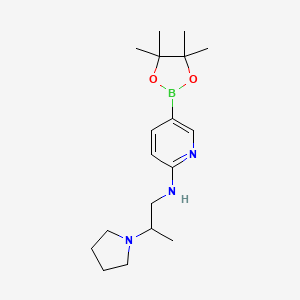
N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C18H30BN3O2 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{26}B_{1}N_{3}O_{2}
Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Inhibiting GSK-3β can lead to decreased levels of hyperphosphorylated tau proteins and amyloid-beta accumulation in neuronal cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- GSK-3β Inhibition : The compound displayed an IC50 value of approximately 70 nM against GSK-3β, indicating strong inhibitory potential .
- Neuroprotective Effects : In cellular models of neurodegeneration induced by okadaic acid, the compound restored cell viability and reduced inflammatory markers such as nitric oxide (NO), interleukin 6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
Cytotoxicity Profile
The cytotoxicity of the compound was assessed in various cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT-22 (neuronal) | >100 | No significant cytotoxicity observed |
| BV-2 (microglial) | 89.3 | Moderate cytotoxicity at higher concentrations |
These results suggest that while the compound is effective against GSK-3β and shows neuroprotective effects, it may exhibit some cytotoxicity at elevated concentrations in microglial cells .
Case Studies
A notable case study involved the evaluation of a series of GSK-3β inhibitors where this compound was included as part of a broader investigation into neuroprotective agents. The study highlighted its potential as a candidate for further development in treating Alzheimer's disease due to its favorable pharmacological profile and ability to penetrate the blood-brain barrier effectively .
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O2/c1-14(22-10-6-7-11-22)12-20-16-9-8-15(13-21-16)19-23-17(2,3)18(4,5)24-19/h8-9,13-14H,6-7,10-12H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGSXGQZGVTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC(C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














